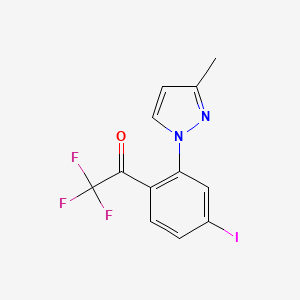
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone is a complex organic compound that features a trifluoromethyl group, an iodine atom, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common approach is to start with a trifluoromethyl ketone and introduce the iodine and pyrazole groups through a series of substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling: Palladium catalysts (Pd), bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated and iodinated structure can be useful in developing new materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe or ligand in studying biological pathways and interactions.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with specific protein residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoroethyl iodide
- 2-Iodo-1,1,1-trifluoroethane
- 3,5-Dimethyl-1H-pyrazole derivatives
Uniqueness
What sets 2,2,2-Trifluoro-1-(4-iodo-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone apart from similar compounds is its combination of a trifluoromethyl group, an iodine atom, and a pyrazole ring
Propriétés
Formule moléculaire |
C12H8F3IN2O |
|---|---|
Poids moléculaire |
380.10 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[4-iodo-2-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H8F3IN2O/c1-7-4-5-18(17-7)10-6-8(16)2-3-9(10)11(19)12(13,14)15/h2-6H,1H3 |
Clé InChI |
RWNVRCVOCPKKTD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=C(C=CC(=C2)I)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)

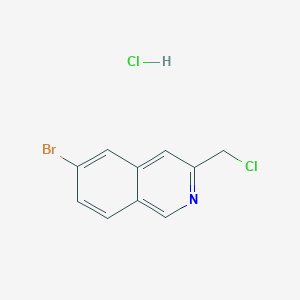
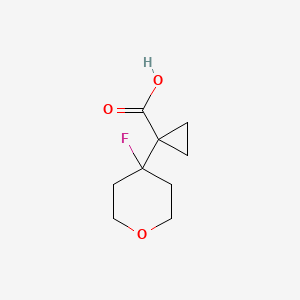
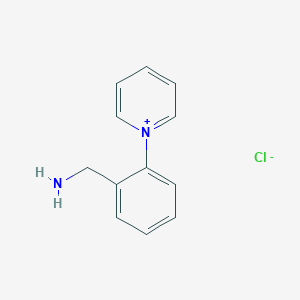
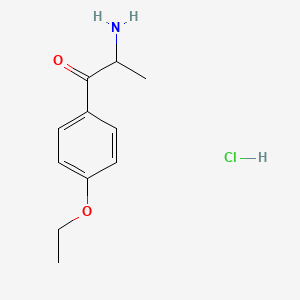
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
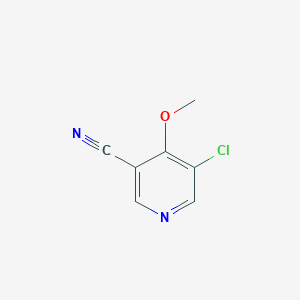
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)



